4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one
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Overview
Description
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown interactions with enzymes such as cyclooxygenase (COX), suggesting potential roles in biochemical reactions .
Molecular Mechanism
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one in animal models .
Metabolic Pathways
Related compounds have been found to inhibit COX enzymes, suggesting potential involvement in prostaglandin biosynthesis .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-yl acetyl chloride. This intermediate is then reacted with 3-methylpiperazin-2-one under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific functionalities.
Comparison with Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol
Uniqueness: 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one stands out due to its specific structural features and reactivity profile
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-14(18)15-4-5-16(9)13(17)7-10-2-3-11-12(6-10)20-8-19-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCWPWNVOIPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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